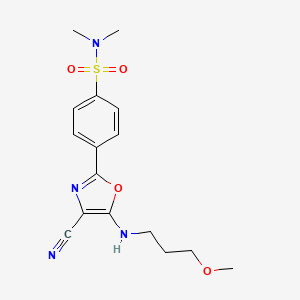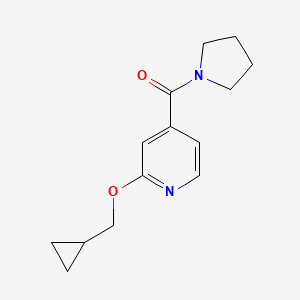![molecular formula C17H15FN2O B2761568 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole CAS No. 477708-86-4](/img/structure/B2761568.png)
3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and a biphenyl group, which consists of two connected phenyl rings . The biphenyl group is substituted with a fluoro atom .
Scientific Research Applications
Anticancer Potential
Research on pyrazole derivatives, including compounds structurally similar to 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole, has demonstrated significant anticancer properties. These compounds have been evaluated for their inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and cell cycle progression, showing notable cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer). Molecular docking studies have also provided insights into their potential binding modes, enhancing our understanding of their mechanism of action and paving the way for the development of new anticancer agents (Alam et al., 2016).
Structural and Chemical Insights
Studies on N-substituted pyrazolines and pyrazole derivatives have contributed to our knowledge of their structural characteristics and potential applications in scientific research. These studies include crystal structure analysis, which helps in understanding the geometric parameters and molecular conformation that could influence the biological activity and material properties of these compounds. Such insights are crucial for the rational design of new compounds with enhanced efficacy and selectivity (Köysal et al., 2005).
Fluorescence and Sensing Applications
Research has also focused on the development of fluorescent pH sensors based on heteroatom-containing luminogens, which include pyrazole derivatives. These compounds exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making them suitable for applications as fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors. The ability to switch emission reversibly between different states upon protonation and deprotonation showcases the potential of pyrazole derivatives in sensing applications (Yang et al., 2013).
Photoinduced Synthetic Applications
The exploration of light-induced reactions involving pyrazole-fused quinones presents an innovative approach to synthesizing novel compounds. The detailed investigation into the microscopic mechanisms of these reactions has been supported by advanced theoretical calculations, revealing the pathways through which reactive intermediates are generated and react to form new structures. Such studies not only enhance our understanding of photochemistry but also provide valuable methodologies for the green synthesis of complex molecules (He et al., 2021).
Mechanism of Action
Target of Action
A structurally similar compound, dpc423, is known to inhibit blood coagulation factor xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
Based on the information about the similar compound dpc423, it can be inferred that the compound might interact with its target, factor xa, leading to inhibition of the coagulation cascade .
Biochemical Pathways
Factor Xa, along with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, thus initiating a process that ultimately leads to clot formation . Inhibition of factor Xa by the compound would disrupt this pathway, potentially preventing clot formation .
Pharmacokinetics
The similar compound dpc423 is reported to be orally bioavailable , suggesting that “3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole” might also have good oral bioavailability.
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound might prevent clot formation by inhibiting the coagulation cascade .
Properties
IUPAC Name |
5-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-12(17-9-10-19-20-17)21-14-7-8-15(16(18)11-14)13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAFDXPVXZRZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2761487.png)
![3-(3-Hydroxypropyl)-1-[3-(2-oxoazetidin-1-yl)phenyl]-3-[(pyridin-4-yl)methyl]urea](/img/structure/B2761488.png)
![3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide](/img/structure/B2761491.png)

![1-[(4-Bromo-2-methylphenoxy)acetyl]indoline](/img/structure/B2761495.png)


![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate](/img/structure/B2761499.png)
![ethyl 2-methyl-5-oxo-4-{[4-(trifluoromethyl)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2761501.png)
![4-(Carbamoylamino)benzoic acid [2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B2761502.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2761508.png)
